molecular formula C6H9F3N4O2 B12814299 4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate

4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate

Cat. No.: B12814299
M. Wt: 226.16 g/mol
InChI Key: BNHPVZOMPZXQDW-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate typically involves the reaction of 4-hydrazinyl-1-methyl-1H-pyrazole with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-Hydrazinyl-1-methyl-1H-pyrazole

    Reagent: Trifluoroacetic acid

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the trifluoroacetate salt.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.

Major Products

    Oxidation: Azo or azoxy derivatives

    Reduction: Hydrazine derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The trifluoroacetate moiety can enhance the compound’s stability and solubility, facilitating its interaction with biological membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydrazinyl-1-methyl-1H-pyrazole hydrochloride
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-Phenyl-1,3-thiazol-2-amine

Uniqueness

4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C6H9F3N4O2

Molecular Weight

226.16 g/mol

IUPAC Name

(1-methylpyrazol-4-yl)hydrazine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H8N4.C2HF3O2/c1-8-3-4(7-5)2-6-8;3-2(4,5)1(6)7/h2-3,7H,5H2,1H3;(H,6,7)

InChI Key

BNHPVZOMPZXQDW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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